molecular formula C19H23N3O4S B12476003 N-(2-Methoxyphenyl)-4-methyl-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

N-(2-Methoxyphenyl)-4-methyl-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Cat. No.: B12476003
M. Wt: 389.5 g/mol
InChI Key: NQTXQGKYYVTYHS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is a complex organic compound with a molecular formula of C18H22N2O3S This compound is known for its unique chemical structure, which includes a methoxyphenyl group, a methyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzaldehyde with 4-methylbenzenesulfonamide in the presence of a base to form an intermediate. This intermediate is then reacted with isopropylidene hydrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide
  • N-(4-Nitrophenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide
  • N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide

Uniqueness

N-(2-Methoxyphenyl)-4-methyl-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group enhances its solubility and interaction with biological targets, while the benzenesulfonamide group contributes to its stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C19H23N3O4S/c1-14(2)20-21-19(23)13-22(17-7-5-6-8-18(17)26-4)27(24,25)16-11-9-15(3)10-12-16/h5-12H,13H2,1-4H3,(H,21,23)

InChI Key

NQTXQGKYYVTYHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C(C)C)C2=CC=CC=C2OC

Origin of Product

United States

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